molecular formula C18H18ClN5O8S2 B12752175 (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 64486-19-7

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No.: B12752175
CAS No.: 64486-19-7
M. Wt: 532.0 g/mol
InChI Key: RNFUKHYALDYPSA-HURQQZHVSA-N
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Description

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure consistency and purity. The process involves the use of high-purity starting materials and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted amides .

Scientific Research Applications

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Properties

CAS No.

64486-19-7

Molecular Formula

C18H18ClN5O8S2

Molecular Weight

532.0 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1

InChI Key

RNFUKHYALDYPSA-HURQQZHVSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O

Origin of Product

United States

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